methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate is a complex organic compound that features a unique combination of furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate: Unique due to its combination of furan and thiophene rings.
Thiophene derivatives: Known for their electronic properties and used in materials science.
Furan derivatives: Known for their biological activity and used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[5-[(E)-2-nitroethenyl]furan-2-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-17-12(14)11-9(5-7-19-11)10-3-2-8(18-10)4-6-13(15)16/h2-7H,1H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAGGNSLDSCFSX-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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